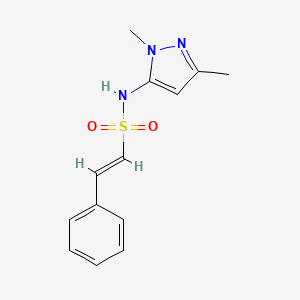

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide

Description

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by the presence of a pyrazole ring and a phenylethenesulfonamide group

Properties

IUPAC Name |

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-11-10-13(16(2)14-11)15-19(17,18)9-8-12-6-4-3-5-7-12/h3-10,15H,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELKUSBGCPFAAV-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.

Introduction of the sulfonamide group: The pyrazole derivative is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide.

Formation of the (E)-2-phenylethenesulfonamide: The final step involves the reaction of the sulfonamide with a suitable aldehyde or ketone under basic conditions to form the (E)-2-phenylethenesulfonamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Biological Studies: The compound is studied for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Industrial Applications: It is explored for use in various industrial processes, such as catalysis or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide can be compared with other similar compounds, such as:

(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound also contains a pyrazole ring and exhibits similar biological activities.

tert-butyl (2′R,3R,3′R,4a′R,9a′S)-1-acetyl-5-chloro-3″-methyl-2,5″,9′-trioxo-1″-phenyl-1″,4a′,5″,9a′-tetrahydro-1′H,3′H,9′H-dispiro[indoline-3,4′-xanthene-2′,4″-pyrazole]-3′-carboxylate: This compound features a pyrazole ring and is used in materials science.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Biological Activity

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide is a synthetic organic compound notable for its potential biological activities. This compound features a pyrazole ring and a phenylethenesulfonamide group, which contribute to its interaction with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C13H15N3O2S

- Molecular Weight : 265.34 g/mol

Synthesis

The synthesis typically involves:

- Formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

- Introduction of the sulfonamide group via reaction with sulfonyl chloride.

- Final formation of the (E)-2-phenylethenesulfonamide through reaction with an aldehyde or ketone under basic conditions.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : It may bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways.

- Receptor Modulation : The compound can interact with cell surface receptors, influencing signal transduction pathways and altering cellular responses .

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities:

- Antimicrobial Activity : Some studies have reported that compounds similar to this compound exhibit antimicrobial properties against various pathogens .

- Anticancer Potential : Investigations into cytotoxic effects have shown promise in using this compound as an anticancer agent, particularly against specific cancer cell lines .

- Anti-inflammatory Effects : Like other pyrazole derivatives, it may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole compounds:

Q & A

Q. How can researchers optimize the synthesis of (E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For sulfonamide derivatives, pyridine is commonly used as a solvent with DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilic substitution efficiency. For example, details a benzenesulfonic chloride reaction under reflux with pyridine, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient). Yield improvements can be tested by adjusting stoichiometry (e.g., sulfonyl chloride excess), reaction time (monitored via TLC), and temperature (room temperature vs. reflux). Recrystallization in polar/non-polar solvent mixtures enhances purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry (E-configuration) and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹). For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended. highlights the use of column chromatography for isolating intermediates, which can be combined with melting point analysis to confirm crystallinity .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

Methodological Answer: Solubility in DMSO or ethanol (common solvents for in vitro assays) must be empirically tested via saturation shake-flask methods. For example, prepare stock solutions at 10 mM in DMSO and dilute in PBS (pH 7.4) to assess precipitation. Poor solubility may require derivatization (e.g., adding hydrophilic groups to the phenyl ring) or formulation with cyclodextrins. ’s synthesis of sulfonamide derivatives in pyridine suggests polar aprotic solvents may enhance solubility during synthesis .

Advanced Research Questions

Q. What experimental strategies can elucidate the environmental fate of this compound in aquatic systems?

Methodological Answer: Follow the framework in ’s INCHEMBIOL project:

- Laboratory studies : Measure hydrolysis rates (pH 5–9, 25–40°C), photodegradation (UV light exposure), and biodegradation (microcosms with sediment/water mixtures).

- Field studies : Use LC-MS/MS to quantify residues in water/sediment samples from contaminated sites.

- Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict partitioning coefficients (log Kow) and bioaccumulation potential. Long-term stability tests (e.g., 12-month monitoring) are critical for assessing persistence .

Q. How can molecular docking studies be designed to investigate the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

- Target selection : Prioritize sulfonamide-binding enzymes (e.g., carbonic anhydrases, COX-2) based on structural homology.

- Docking software : Use AutoDock Vina or Schrödinger’s Glide with force fields (e.g., OPLS3e) for ligand-receptor minimization.

- Validation : Compare docking poses with crystallographic data (PDB) of known sulfonamide inhibitors. Adjust protonation states (e.g., sulfonamide group) using Epik to reflect physiological pH. ’s synthesis of pyrazolyl derivatives highlights the importance of substituent effects on binding affinity .

Q. How can contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability, concentration thresholds). Use orthogonal assays:

- In vitro : Compare MTT (cytotoxicity) and ELISA (cytokine inhibition) results across multiple cell lines (e.g., RAW 264.7 macrophages, HEK293).

- Dose-response curves : Establish IC₅₀ values for cytotoxicity vs. therapeutic effects. A selectivity index (SI = IC₅₀[cytotoxicity]/IC₅₀[target]) >10 indicates viable therapeutic potential.

- Mechanistic studies : Apply RNA-seq or proteomics to identify off-target pathways. ’s randomized block design (four replicates, five plants each) emphasizes statistical rigor to minimize variability .

Q. What methodologies are suitable for assessing the compound’s ecotoxicological impact on non-target organisms?

Methodological Answer: Follow tiered testing per :

- Acute toxicity : Use Daphnia magna (48-hour LC₅₀) and zebrafish embryos (FET test).

- Chronic toxicity : Algal growth inhibition (72-hour Chlorella vulgaris assays).

- Biomarkers : Measure oxidative stress (SOD, CAT enzyme activity) in exposed organisms.

- Trophic transfer studies : Track bioaccumulation in predator-prey models (e.g., algae → Daphnia → fish). Data should be contextualized with environmental concentrations from fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.